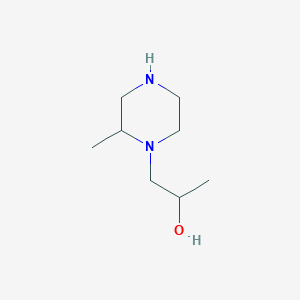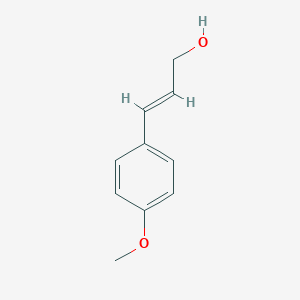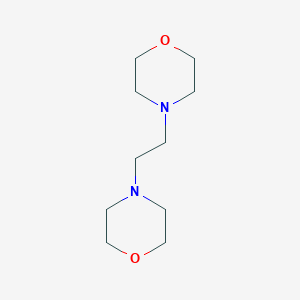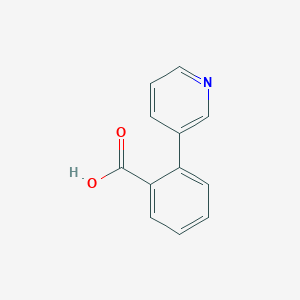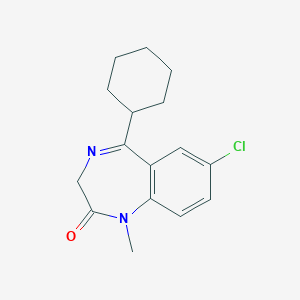![molecular formula C16H23ClN2O B162116 2-氯-N-{[1-(二甲基氨基)环己基]甲基}苯甲酰胺 CAS No. 759397-79-0](/img/structure/B162116.png)
2-氯-N-{[1-(二甲基氨基)环己基]甲基}苯甲酰胺
描述
科学研究应用
AH 8533 主要用于法医化学和毒理学研究 . 它的应用包括:
分析参考标准: AH 8533 用作质谱和其他分析技术中的标准,用于识别和量化类似化合物.
法医应用: 该化合物用于法医实验室检测和分析与阿片类药物相关的物质.
作用机制
AH 8533 的生理和毒理学特性尚不清楚 . 作为一种阿片类药物,它很可能与体内的阿片类受体相互作用,尽管特定的分子靶点和途径尚未得到广泛研究。
生化分析
Biochemical Properties
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.
Cellular Effects
The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.
Molecular Mechanism
At the molecular level, 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
准备方法
AH 8533 的合成路线和反应条件在公开的资料中没有广泛的记录。 已知该化合物是合成并配制成纯度≥98%的结晶固体 . AH 8533 在不同溶剂中的溶解度不同:它在二甲基甲酰胺(50 mg/ml)、二甲基亚砜(30 mg/ml)、乙醇(50 mg/ml)和磷酸盐缓冲盐水(pH 7.2)中的溶解度为 0.5 mg/ml .
化学反应分析
AH 8533 经历了苯甲酰胺衍生物典型的各种化学反应。这些反应包括:
还原: 该化合物可能会经历还原反应,特别是在酰胺官能团处。
取代: AH 8533 可以参与取代反应,特别是在氯取代的苯环处。
这些反应的常用试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的亲核试剂。形成的主要产物取决于所用反应条件和试剂。
相似化合物的比较
AH 8533 在结构上与其他苯甲酰胺衍生物和阿片类药物相似。一些类似的化合物包括:
N-[(二甲基氨基)环己基]甲基 (2-氯苯基)甲酰胺: 另一种具有类似结构特征的苯甲酰胺衍生物.
AKB48 N-(4-氟苄基)类似物: 一种在结构上具有相似性的合成大麻素.
属性
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXNERUNUXHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342410 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759397-79-0 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
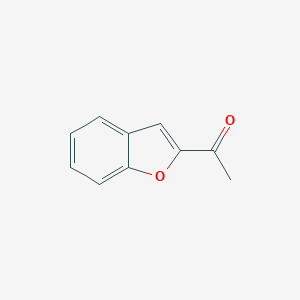
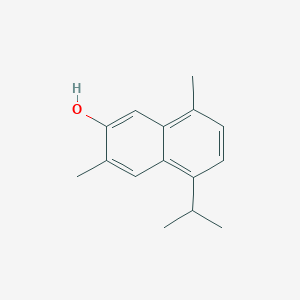
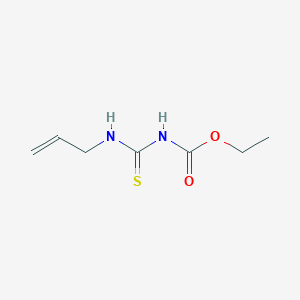

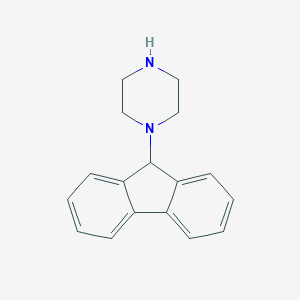
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

